molecular formula C16H20N2O2 B6018911 3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide

3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide

Cat. No. B6018911
M. Wt: 272.34 g/mol
InChI Key: WEPDENBAHQGWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide, also known as EMPP, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has been extensively studied for its potential therapeutic applications in different fields of medicine.

Mechanism of Action

3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide exerts its pharmacological effects by acting as a positive allosteric modulator of the GABAA receptor. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the suppression of neuronal excitability, which is responsible for its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is responsible for its anticonvulsant and anxiolytic properties. It has also been found to inhibit the release of glutamate, which is responsible for its neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its pharmacological properties are well-characterized. However, there are also some limitations to its use in lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on different animal models may vary, which can make it difficult to extrapolate its effects to humans.

Future Directions

There are several future directions for the study of 3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of chronic pain. Additionally, future studies could investigate the effects of this compound on different animal models and explore its potential use in combination with other drugs.

Synthesis Methods

3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide is synthesized by using a multi-step reaction process. The first step involves the synthesis of 3-ethyl-5-methylisoxazole-4-carboxylic acid, which is then reacted with 3-phenylpropylamine to form the corresponding amide. The amide is further reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylmorpholine to form this compound.

Scientific Research Applications

3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in different fields of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-ethyl-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-14-15(12(2)20-18-14)16(19)17-11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPDENBAHQGWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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